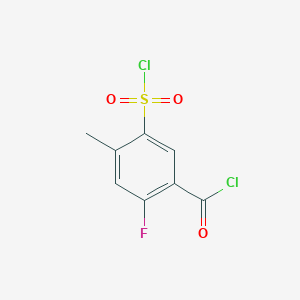

5-Chlorosulfonyl-2-fluoro-4-methylbenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorosulfonyl-2-fluoro-4-methylbenzoyl chloride is a chemical compound used in scientific research for its unique properties. It is a derivative of benzoyl chloride and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Synthesis of Nitrogenous Heterocycles

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound related to 5-Chlorosulfonyl-2-fluoro-4-methylbenzoyl chloride, demonstrates its utility in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. This compound's ability to serve as a starting material for the preparation of substituted nitrogenous heterocycles, including 5-7-membered cycles via polymer-supported o-phenylendiamines, highlights its potential for synthesizing diverse libraries of heterocycles significant in drug discovery. The method is suitable for creating libraries containing benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, showcasing the compound's versatility in facilitating the synthesis of complex organic frameworks (Křupková, Funk, Soural, & Hlaváč, 2013).

Electrochromic Properties

New fluorophores containing the triphenylamine moiety, synthesized through condensation reactions involving related compounds, exhibit notable electrochromic properties. These properties are assessed using propylene carbonate solutions with Bu4NClO4 as the supporting electrolyte, where the electrochromic cells transition to bluish-red or blue at an applied voltage of 2.2–2.5 V. Such research underscores the potential of compounds like this compound in developing new materials with applications in electrochromic devices, offering avenues for creating visually dynamic and electronically tunable materials (Kim, Ryu, Choi, & Kim, 2005).

properties

IUPAC Name |

5-chlorosulfonyl-2-fluoro-4-methylbenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO3S/c1-4-2-6(11)5(8(9)12)3-7(4)15(10,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWPQPXZFNRXLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2679381.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2679388.png)

![N-[Bis(2,2,2-trifluoroethoxy)phosphoryl]-1-(4-bromophenyl)methanamine](/img/structure/B2679392.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2679394.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2679397.png)

![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2679399.png)